REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The disproportionation reaction
|
Type
|
CUSTOM
|
Details
|
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The guard columns and reactors are maintained at 500° C.
|
Type
|
ADDITION
|
Details
|
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled to 200° C.
|
Type
|
TEMPERATURE
|
Details
|
the guard columns cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After purification in the respective guard columns
|
Type
|
ADDITION
|
Details
|
is then introduced into the butene guard column at a rate of 0.10 g/min
|
Type
|
ADDITION
|
Details
|
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
|
Type
|
ADDITION
|
Details
|
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
|
Type
|
CUSTOM
|
Details
|
The butene conversion rate obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The disproportionation reaction
|
Type
|
CUSTOM
|
Details
|
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The guard columns and reactors are maintained at 500° C.
|
Type
|
ADDITION
|
Details
|
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled to 200° C.
|
Type
|
TEMPERATURE
|
Details
|
the guard columns cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After purification in the respective guard columns
|
Type
|
ADDITION
|
Details
|
is then introduced into the butene guard column at a rate of 0.10 g/min
|
Type
|
ADDITION
|
Details
|
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
|
Type
|
ADDITION
|
Details
|
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
|
Type
|
CUSTOM
|
Details
|
The butene conversion rate obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The disproportionation reaction
|
Type
|
CUSTOM
|
Details
|
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The guard columns and reactors are maintained at 500° C.
|
Type
|
ADDITION
|
Details
|
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled to 200° C.
|
Type
|
TEMPERATURE
|
Details
|
the guard columns cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After purification in the respective guard columns
|
Type
|
ADDITION
|
Details
|
is then introduced into the butene guard column at a rate of 0.10 g/min
|
Type
|
ADDITION
|
Details
|
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
|
Type
|
ADDITION
|
Details
|
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
|
Type
|
CUSTOM
|
Details
|
The butene conversion rate obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The disproportionation reaction
|
Type
|
CUSTOM
|
Details
|
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The guard columns and reactors are maintained at 500° C.
|
Type
|
ADDITION
|
Details
|
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled to 200° C.
|
Type
|
TEMPERATURE
|
Details
|
the guard columns cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After purification in the respective guard columns
|
Type
|
ADDITION
|
Details
|
is then introduced into the butene guard column at a rate of 0.10 g/min
|
Type
|
ADDITION
|
Details
|
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
|
Type
|
ADDITION
|
Details
|
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
|
Type
|
CUSTOM
|
Details
|
The butene conversion rate obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The disproportionation reaction
|
Type
|
CUSTOM
|
Details
|
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
The guard columns and reactors are maintained at 500° C.
|
Type
|
ADDITION
|
Details
|
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled to 200° C.
|
Type
|
TEMPERATURE
|
Details
|
the guard columns cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After purification in the respective guard columns
|
Type
|
ADDITION
|
Details
|
is then introduced into the butene guard column at a rate of 0.10 g/min
|
Type
|
ADDITION
|
Details
|
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
|
Type
|
ADDITION
|
Details
|
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
|
Type
|
CUSTOM
|
Details
|
The butene conversion rate obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |